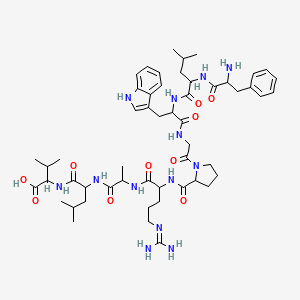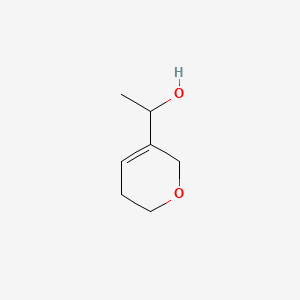
1-(3,6-dihydro-2H-pyran-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dihydro-2H-pyran-5-yl)ethanol is an organic compound belonging to the class of dihydropyran derivatives. It features a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a dihydropyran ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,6-Dihydro-2H-pyran-5-yl)ethanol can be synthesized through several methods, including:
Hydroboration-Oxidation: Starting from 3,6-dihydro-2H-pyran-5-carbaldehyde, the compound can undergo hydroboration followed by oxidation to introduce the hydroxyl group.
Reduction of Esters: Another approach involves the reduction of 3,6-dihydro-2H-pyran-5-carboxylic acid esters using reducing agents like lithium aluminium hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
1-(3,6-Dihydro-2H-pyran-5-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products Formed:
Oxidation: 3,6-Dihydro-2H-pyran-5-carbaldehyde or 3,6-dihydro-2H-pyran-5-one.
Reduction: 3,6-Dihydro-2H-pyran-5-ethanol or 3,6-dihydro-2H-pyran-5-ethane.
Substitution: 3,6-Dihydro-2H-pyran-5-chloroethanol or 3,6-dihydro-2H-pyran-5-bromethanol.
Scientific Research Applications
1-(3,6-Dihydro-2H-pyran-5-yl)ethanol finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme-substrate interactions.
Medicine: It has potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
1-(3,6-Dihydro-2H-pyran-5-yl)ethanol is structurally similar to other dihydropyran derivatives, such as 3,6-dihydro-2H-pyran-4-ol and 3,6-dihydro-2H-pyran-5-carbaldehyde. its unique placement of the hydroxyl group on the ethyl chain distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
3,6-Dihydro-2H-pyran-4-ol
3,6-Dihydro-2H-pyran-5-carbaldehyde
3,6-Dihydro-2H-pyran-4-carbaldehyde
3,6-Dihydro-2H-pyran-5-one
This detailed overview provides a comprehensive understanding of 1-(3,6-dihydro-2H-pyran-5-yl)ethanol, its preparation methods, chemical reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(3,6-dihydro-2H-pyran-5-yl)ethanol |
InChI |
InChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h3,6,8H,2,4-5H2,1H3 |
InChI Key |
YOMYOQPKYJJVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCCOC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15360630.png)

![tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15360640.png)
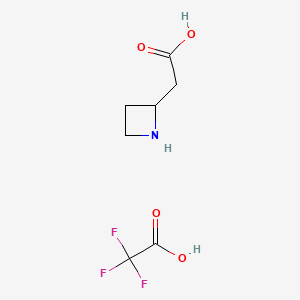
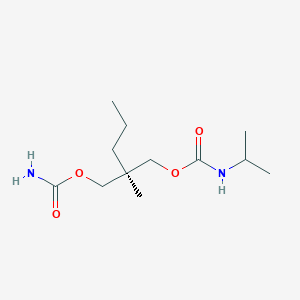

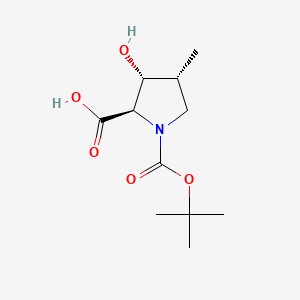
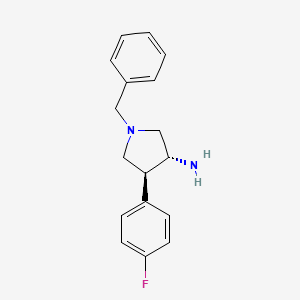
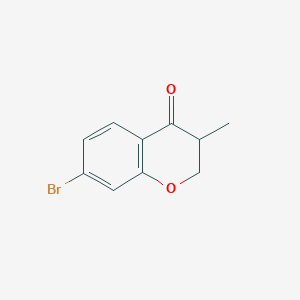
![2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15360672.png)
